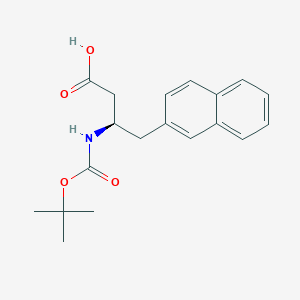

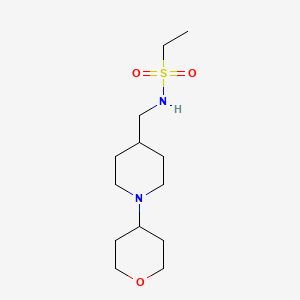

![molecular formula C21H24N4O4S2 B3019847 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851977-96-3](/img/structure/B3019847.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide" is a complex molecule that may be related to the field of sulfonylation chemistry. Sulfonylation is a key reaction in the synthesis of various compounds with potential pharmacological activities, including antitumor properties. The papers provided discuss related sulfonylation reactions and the synthesis of compounds that could serve as lead compounds in drug discovery.

Synthesis Analysis

The synthesis of sulfonylated compounds is a topic of interest in the field of medicinal chemistry due to their potential biological activities. The first paper describes a visible-light-driven sulfonylation/cyclization method to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which are suggested to have antitumor activity . This method utilizes sulfonyl chloride as a reagent and is characterized by mild reaction conditions and high functional group tolerance. Although the specific compound is not mentioned, the methodology could potentially be applied to its synthesis.

The second paper discusses the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines to yield o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . It also mentions the reaction of 1-(morpholine-4-sulfonyl)-1H-benzotriazole with various amines under microwave irradiation to produce unsymmetrical sulfamides. This paper provides insight into the reactivity of sulfonyl compounds with amines, which could be relevant to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the papers do provide information on the molecular structures of related sulfonylated compounds. The first paper describes the structure of sulfonylated benzoimidazoisoquinolinones, which are complex heterocyclic compounds . The second paper provides details on the structure of sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . These structures involve sulfonyl groups and heterocyclic components, which are also likely to be features of the target compound.

Chemical Reactions Analysis

The chemical reactions discussed in the papers involve sulfonylation and cyclization , as well as substitution and ring opening . These reactions are important for the synthesis of sulfonyl-containing compounds and could be relevant to the chemical reactions that the target compound might undergo. The papers do not directly address the chemical reactions of the specific compound , but they do provide a background on the types of reactions that sulfonyl groups can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" are not discussed in the provided papers. However, based on the properties of related sulfonylated compounds, it can be inferred that the compound may exhibit properties suitable for potential antitumor activity . The solubility, stability, and reactivity of the compound would be influenced by the presence of the sulfonyl group and the heterocyclic components.

Scientific Research Applications

Synthesis and Biological Applications

Enzyme Inhibitory Potential : This compound is part of a class of sulfonamides that have been studied for their potential to inhibit enzymes like α-glucosidase and acetylcholinesterase. These studies offer insights into their use in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antimicrobial and Anticancer Activity : Research involving fluoro substituted benzothiazoles, which are structurally related to this compound, has highlighted their antimicrobial and anti-inflammatory properties. These studies suggest potential applications in developing new treatments for infections and cancer (Patel et al., 2009).

Antioxidant Properties : Certain derivatives of benzothiazoles have been investigated for their antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases (Spasov et al., 2022).

Chemical Synthesis and Modification

Alkylation Reactions : Studies have focused on the chemical reactions and modifications of benzothiazole derivatives, providing valuable information for chemists looking to synthesize new compounds with specific properties (Rayes et al., 2010).

Synthetic Pathways : Research into the synthesis of related compounds offers insights into the methods and pathways for creating derivatives of benzothiazoles. This is crucial for developing new drugs and materials (Katritzky et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, in a unique way. It exhibits an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .

Pharmacokinetics

It’s known that 2,6-dimethylmorpholine, a component of the compound, is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the RT enzyme, the compound prevents the virus from replicating and spreading within the host organism .

properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S2/c1-13-5-4-6-18-19(13)22-21(30-18)24-23-20(26)16-7-9-17(10-8-16)31(27,28)25-11-14(2)29-15(3)12-25/h4-10,14-15H,11-12H2,1-3H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSZQJQZWONQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

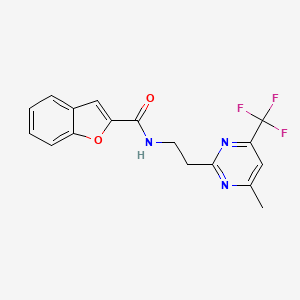

![7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3019766.png)

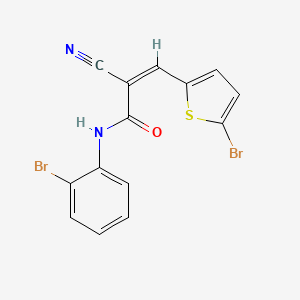

![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)

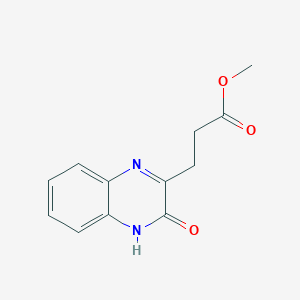

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019771.png)

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B3019776.png)

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)